4-[(2-Methylbutoxy)methyl]piperidin-2-one
Description
4-[(2-Methylbutoxy)methyl]piperidin-2-one is a piperidin-2-one derivative characterized by a 2-methylbutoxymethyl substituent at the 4-position of the piperidin-2-one core. For instance, substituents such as aminomethyl, hydroxymethyl, or aromatic groups on the piperidin-2-one ring significantly influence solubility, lipophilicity (logP), and target binding affinity, making these compounds valuable in anticoagulant, metabolic, and antimicrobial therapies .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(2-methylbutoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C11H21NO2/c1-3-9(2)7-14-8-10-4-5-12-11(13)6-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
KBXZSALHVMYEPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COCC1CCNC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-Methylbutoxy)methyl]piperidin-2-one involves several steps. One common method includes the alkylation of piperidin-2-one with 2-methylbutyl bromide under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-[(2-Methylbutoxy)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and piperidinones .
Scientific Research Applications
4-[(2-Methylbutoxy)methyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives, including 4-[(2-Methylbutoxy)methyl]piperidin-2-one, are explored for their potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Methylbutoxy)methyl]piperidin-2-one involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Observations:
- Bioactivity: Fluorophenyl-substituted derivatives (e.g., Compound 27) demonstrate nanomolar-to-micromolar enzyme inhibition (e.g., FXa), while bulkier substituents (e.g., triazinyl in Compound 29) may favor receptor modulation .
- Synthetic Feasibility : Microwave-assisted synthesis (as in Compound 27 ) improves yield and purity compared to traditional methods (e.g., multi-step HPLC purification in Compound 29 ).
Pharmacokinetic and Pharmacodynamic Profiles
- logP and Solubility : Piperidin-2-one derivatives with logP <5 (e.g., Compound 27, logP ~3.2) are prioritized for oral drugs due to balanced absorption and excretion . The 2-methylbutoxymethyl group may position 4-[(2-Methylbutoxy)methyl]piperidin-2-one within this range, though experimental validation is needed.
- Target Selectivity: Substituents like fluorophenyl (Compound 27) or chlorophenyl (Compound 34 ) enhance selectivity for coagulation factors, while aminomethyl groups (e.g., 4-(Aminomethyl)-1-methylpiperidin-2-one ) favor ionic interactions with enzymes or receptors.
Emerging Trends
Recent patents highlight piperidin-2-one derivatives with heterocyclic extensions (e.g., pyrazino[1,2-a]pyrimidin-4-one ) for oncology and neurology.
Biological Activity
4-[(2-Methylbutoxy)methyl]piperidin-2-one is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidin-2-one core and a 2-methylbutoxy side chain, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(2-Methylbutoxy)methyl]piperidin-2-one can be represented as follows:
- Molecular Formula : C_{12}H_{17}NO_2
- Molecular Weight : 209.27 g/mol
- IUPAC Name : 4-[(2-Methylbutoxy)methyl]piperidin-2-one
The biological activity of 4-[(2-Methylbutoxy)methyl]piperidin-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation.
- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It has been hypothesized that the compound could interact with neurotransmitter receptors, influencing neurochemical pathways related to mood and cognition.
Biological Activities
The biological activities of 4-[(2-Methylbutoxy)methyl]piperidin-2-one can be categorized into several key areas:
Anticancer Properties
Piperidine derivatives are known to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The following findings highlight the potential anticancer activity of related compounds:
- Apoptosis Induction : Compounds similar to 4-[(2-Methylbutoxy)methyl]piperidin-2-one have been shown to activate caspase pathways leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicate that these compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, there is potential for 4-[(2-Methylbutoxy)methyl]piperidin-2-one to exhibit neuroprotective effects:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly dopamine and serotonin, which are critical in mood regulation.
- Oxidative Stress Reduction : It may also possess antioxidant properties that help mitigate oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:
- Study on Anticancer Activity : A study published in Cancer Research demonstrated that a piperidine derivative induced apoptosis in breast cancer cells via mitochondrial pathways, suggesting similar mechanisms may be applicable to 4-[(2-Methylbutoxy)methyl]piperidin-2-one .
- Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy reported that various piperidine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Neuroprotective Research : A recent investigation into neuroprotective agents highlighted the potential of piperidine derivatives in reducing neuronal death caused by oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
